5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine
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Overview
Description
5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine is a fluorinated pyrimidine derivative Pyrimidine derivatives are known for their significant role in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag₂CO₃) as a catalyst. The reaction conditions are usually mild, and the process yields the desired fluorinated product with high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis method ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Selectfluor: Used for the selective fluorination of the pyrimidine ring.
Silver Carbonate (Ag₂CO₃): Acts as a catalyst in the fluorination process.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its enhanced metabolic stability and bioavailability.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-aminopyrimidine: A closely related compound with similar fluorination but without the oxan-4-yl group.
5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine: Another fluorinated pyrimidine derivative with a pyridin-3-yl substituent.
Uniqueness
5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine is unique due to the presence of the oxan-4-yl group, which can influence its chemical properties and biological activities. This structural feature may enhance its solubility, stability, and overall effectiveness in various applications compared to other similar compounds.
Properties
IUPAC Name |
5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVPALFIWIHQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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